4-Cyano-3,5-difluoromandelic acid
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Overview
Description
4-Cyano-3,5-difluoromandelic acid is an organic compound with the molecular formula C9H5F2NO3 It is a derivative of mandelic acid, featuring cyano and difluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-3,5-difluoromandelic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with an inorganic acid, such as sulfuric acid, in the presence of an inert solvent. The reaction mixture is then subjected to distillation to isolate and purify the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Cyano-3,5-difluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 4-Cyano-3,5-difluoromandelic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and difluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoromandelic acid: This compound lacks the cyano group but shares the difluoro substituents, making it similar in terms of reactivity and applications.
4-Cyano-3-fluoromandelic acid: This compound has a single fluorine substituent and a cyano group, offering a different balance of electronic effects.
4-Cyano-3,5-dichloromandelic acid: The chlorine substituents provide different reactivity compared to the fluorine analogs.
Uniqueness
4-Cyano-3,5-difluoromandelic acid is unique due to the combination of cyano and difluoro groups, which impart distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity.
Properties
Molecular Formula |
C9H5F2NO3 |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-(4-cyano-3,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-6-1-4(8(13)9(14)15)2-7(11)5(6)3-12/h1-2,8,13H,(H,14,15) |
InChI Key |
HBHZOEBXGHZYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(C(=O)O)O |
Origin of Product |
United States |
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